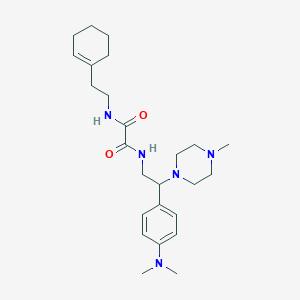

![molecular formula C22H21N3O2S2 B3006267 2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-83-7](/img/structure/B3006267.png)

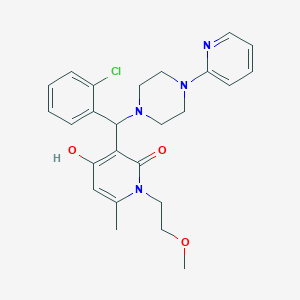

2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21N3O2S2 and its molecular weight is 423.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photodynamic Therapy : A study conducted by Pişkin et al. (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties as photosensitizers for photodynamic therapy, particularly in the treatment of cancer due to their high singlet oxygen quantum yield.

Antibacterial and Antiproliferative Activities : Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines and tested them for antibacterial and antiproliferative activities. Their research, presented in the paper "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES" link to paper, found that certain compounds showed antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, as well as inhibition of breast carcinoma cell line MCF7.

Anticonvulsant Agents : The paper "Synthesis of Some Azoles Incorporating a Sulfonamide Moiety as Anticonvulsant Agents" by Farag et al. (2012) reports the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety. Several of these compounds demonstrated significant anticonvulsive effects, making them potential candidates for anticonvulsant drug development.

Anti-Inflammatory and Anticancer Properties : A study by Küçükgüzel et al. (2013) on the synthesis of celecoxib derivatives with benzenesulfonamide groups revealed that these compounds exhibited anti-inflammatory, analgesic, and anticancer activities. This suggests their potential use in developing therapeutic agents.

Antimicrobial Activities : Jamode et al. (2009) explored the antimicrobial activities of benzenesulfonamide derivatives against various bacterial strains, as reported in "Synthesis and Antimicrobial Activities os Some N‐{4‐[5‐Aryl‐1‐(isonicotinoyl)pyrazol‐3‐yl]‐phenyl}‐benzenesulfonamide and 3‐(4‐Benzenesulfonylaminophenyl)‐5‐aryl‐pyrazole‐1‐carboxylic Acid Amide." link to paper. These compounds showed promising results against certain bacteria, indicating their potential as antimicrobial agents.

Antimalarial Activity : Silva et al. (2016) in their study "Design, synthesis and anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives" link to paper synthesized and tested various pyrazolopyridine derivatives connected to benzenesulfonamide moieties for their activity against Plasmodium falciparum. They found that several compounds exhibited in vitro activity against the chloroquine-resistant clone W2.

Luminescence and Antibacterial Properties : Feng et al. (2021) in "Series of d10 complexes based on sulfamethoxazole: Auxiliary ligand induces structure diversity, luminescence and antibacterial properties" link to paper examined the luminescence and antibacterial properties of new d10 metal complexes with sulfamethoxazole derivatives, demonstrating their potential in biomedical applications.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

(2012) have reported three possible orientations of the thiazole ring towards the target site, namely (1) nitrogen orientation, (2) sulfur orientation, and (3) parallel orientation .

Biochemical Pathways

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,5-trimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S2/c1-13-10-16(4)20(12-14(13)2)29(26,27)25-18-8-7-17(11-15(18)3)21-24-19-6-5-9-23-22(19)28-21/h5-12,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTPWMCAKVSRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)

![3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate](/img/structure/B3006192.png)

![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B3006194.png)

![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3006205.png)

![N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide](/img/structure/B3006206.png)

![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)